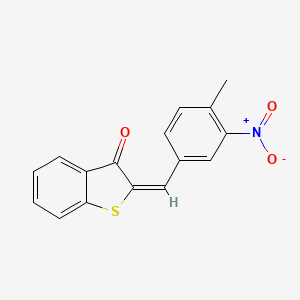

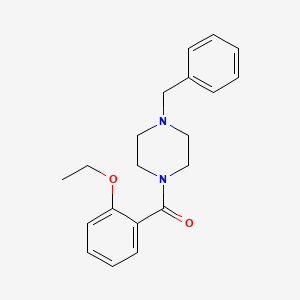

1-(2-chloro-5-nitrobenzoyl)-4-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multireactive building blocks that serve as starting materials in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized in the preparation of substituted nitrogenous heterocycles, showcasing the versatility of similar compounds in generating a diverse array of heterocycles significant in drug discovery (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using X-ray diffraction techniques. For example, the crystal structure of (5-Chloro-2-nitrobenzoato)bis(3-methyl-2-pyridylamine)silver(I) was determined, revealing a distorted T-shaped coordination around the silver atom, with molecules linked through intermolecular hydrogen bonds (Wang & Shi, 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of molecular salts with distinct hydrogen-bonding features. For instance, the synthesis of 1,1-dialkylindolium-2-thiolates from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrates the ring-opening and subsequent intramolecular cyclization processes, highlighting the reactivity of such compounds (Androsov, 2008).

Physical Properties Analysis

The physical properties, such as thermal stability and phase transitions of related compounds, can be studied through thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques help in understanding the stability and reactivity of the compounds under various temperature conditions. For example, the conformational analysis and crystal structure of a related compound, including its thermal stability, were investigated, providing insights into the solid and solution conformations and polymorphism screening (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-(2-Chloro-5-nitrobenzoyl)-4-methylpiperidine and related compounds can be extensively studied through spectroscopic methods, such as NMR and FT-IR, and molecular modeling techniques. These methods allow for the detailed analysis of the compounds' molecular structure, vibrational modes, and potential interactions with biological targets. For instance, the synthesis, characterization, and molecular modeling of pharmaceutical co-crystals provide insights into the interactions that govern the formation of co-crystals, enhancing the understanding of the compound's chemical properties (Lemmerer et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and Crystal Structure Studies : The compound has been utilized in the synthesis and structural analysis of metal-organic frameworks and complexes. For instance, a study on the synthesis of silver(I) complex with 5-chloro-2-nitrobenzoic acid, similar in structure to 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperidine, revealed insights into its crystal structure and cytotoxic properties (Wang & Shi, 2011).

Drug Synthesis and Analysis

- Drug Synthesis and Characterization : The compound's derivatives have been used in the synthesis and characterization of various drugs. For example, a research on the synthesis of nitracaine, which shares structural similarities with 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperidine, provided valuable insights into its in vitro metabolism using human microsomal liver extract (Power et al., 2014).

Chemical Analysis Techniques

- Advanced Chemical Analysis : In the field of chemical analysis, the compound's derivatives have been employed in developing methods for the detection and quantification of various chemicals. For example, a study developed a liquid chromatography-tandem mass spectrometric method for the determination of a related compound, SCH 211803, in rat and monkey plasma (Yang et al., 2004).

Magnetic and Biological Activity Studies

- Magnetic Properties and Biological Activity : Research has been conducted on the magnetic properties and biological activities of complexes involving compounds similar to 1-(2-chloro-5-nitrobenzoyl)-4-methylpiperidine. A study on Cu(II) and Co(II) complexes with Schiff base dye ligands, which are structurally related, provided insights into their spectroscopy, thermal analysis, magnetic properties, and biological activity (Ahmadi & Amani, 2012).

Environmental and Health Impact Studies

- Environmental and Health Impact Research : The compound and its derivatives have also been studied in the context of environmental and health impacts. For example, research on iodinated disinfection byproducts in cooking with chlor(am)inated tap water and iodized table salt highlighted the formation and control of potentially harmful byproducts (Pan et al., 2016).

Eigenschaften

IUPAC Name |

(2-chloro-5-nitrophenyl)-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O3/c1-9-4-6-15(7-5-9)13(17)11-8-10(16(18)19)2-3-12(11)14/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUYDEFDHOGXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5569104.png)

![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)

![N-(tert-butyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5569136.png)

![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)

![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)